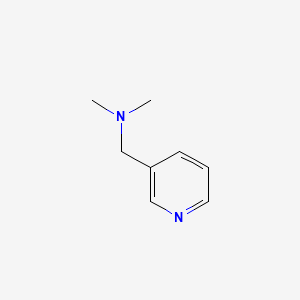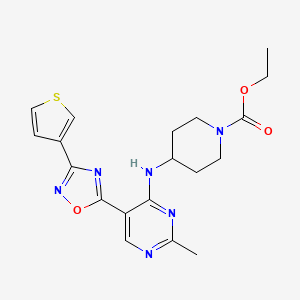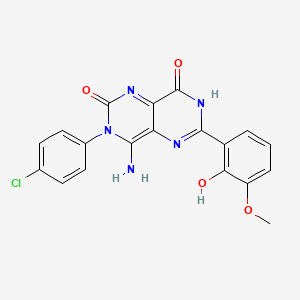![molecular formula C22H24N4O6S B2727032 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 533870-56-3](/img/structure/B2727032.png)
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide” is a chemical compound. It contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic compound . The compound also contains a piperidine ring and a sulfonyl group .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . The formation of intermediates and targeted compounds are confirmed by various spectral–analytical techniques like IR, 1H NMR, 13C NMR, elemental analysis, and mass spectra .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectra . The exact structure would depend on the specific substituents and their positions in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound could include its formation from precursors and its reactions with other compounds. For example, similar compounds are synthesized via acid-catalyzed aldol condensation (SOCl2) by reacting N-(4-acetylphenyl)-2-(5-(3-nitrophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide with differently substituted aldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For similar compounds, properties such as density, freezing point, boiling point, and refractive index have been determined .Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Anti-Proliferative Activities : Compounds synthesized from 1,3,4-Oxadiazole N-Mannich bases, including those with piperazine and aromatic amine derivatives, demonstrated broad-spectrum antibacterial activities against pathogenic bacteria and yeast-like fungi. Additionally, certain derivatives showed potent anti-proliferative activity against various cancer cell lines, suggesting potential applications in cancer research and therapy (Al-Wahaibi et al., 2021).
Synthetic Routes and Antibacterial Study : N-substituted derivatives of 1,3,4-oxadiazole, synthesized through a series of steps, were evaluated for their antibacterial properties. The study provided insights into the structural requirements for enhanced antibacterial activity, which could guide the development of new antimicrobial agents (Khalid et al., 2016).
Biological Evaluation for Enzyme Inhibition : Another research focused on synthesizing derivatives with potential drug applications for Alzheimer’s disease. The study explored N-substituted derivatives for enzyme inhibition activity, offering a foundation for developing new therapeutic agents for neurodegenerative diseases (Rehman et al., 2018).
Inhibitive Properties on Corrosion, Biocorrosion, and Scaling : The synthesis of 2,5-bis(n-methylphenyl)-1,3,4-oxadiazole derivatives and their application in corrosion, biocorrosion, and scaling control in brass within simulated cooling water systems highlight potential industrial applications. These findings underscore the diverse functionalities of 1,3,4-oxadiazole derivatives in materials science and engineering (Rochdi et al., 2014).
Future Directions
properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S/c1-30-17-12-16(13-18(14-17)31-2)21-24-25-22(32-21)23-20(27)15-6-8-19(9-7-15)33(28,29)26-10-4-3-5-11-26/h6-9,12-14H,3-5,10-11H2,1-2H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUOLEHVFVECNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2726953.png)

![3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B2726956.png)

![2-chloro-3-[1-(2-chlorobenzoyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline](/img/structure/B2726958.png)


![4-Chloro-5,6-dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B2726965.png)
![6-Ethyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)sulfonylquinoline](/img/structure/B2726966.png)

![ethyl N-[(3-imino-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbonyl]carbamate](/img/structure/B2726968.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-2-carboxamide](/img/structure/B2726970.png)
